molecular formula C24H17N3O3S2 B2574435 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-52-9

4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2574435
CAS No.: 863594-52-9
M. Wt: 459.54
InChI Key: KZSHWJRGAJQBBE-UHFFFAOYSA-N
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Description

4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound featuring a thiazolo[5,4-b]pyridine core, a privileged structure in modern medicinal chemistry. This scaffold is isosteric with purine and is frequently employed in the design of kinase inhibitors due to its ability to mimic ATP and engage in key hydrogen-bonding interactions within the kinase hinge region . The specific incorporation of a sulfonamide group and a phenoxy-substituted benzene ring is a strategic modification commonly explored to optimize binding affinity and selectivity toward specific enzymatic targets . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Research into analogous thiazolo[5,4-b]pyridine derivatives has identified potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical component in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancers . These inhibitors can induce cell cycle arrest and apoptosis, positioning them as promising candidates for the development of targeted anticancer therapies . Furthermore, the thiazole moiety is a common feature in molecules with a broad spectrum of bioactivities, including anti-inflammatory properties, suggesting potential for this compound in related investigative pathways . The mechanism of action for this class of compounds typically involves direct, competitive inhibition of ATP-binding pockets on various kinase targets. Molecular docking studies of similar structures reveal that the nitrogen atoms in the thiazolo[5,4-b]pyridine core can form crucial hydrogen bonds with valine residues in the hinge region of PI3Kα, while the sulfonamide group often interacts with a key lysine residue, enhancing inhibitory potency . Researchers can utilize this compound as a valuable chemical probe to elucidate the function of specific kinases in cellular signaling networks and to study the therapeutic potential of pathway inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S2/c28-32(29,21-14-12-20(13-15-21)30-19-5-2-1-3-6-19)27-18-10-8-17(9-11-18)23-26-22-7-4-16-25-24(22)31-23/h1-16,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSHWJRGAJQBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of thiazolo[5,4-b]pyridine derivatives with appropriate phenol derivatives under specific conditions to introduce the phenoxy group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential as a kinase inhibitor, particularly in the context of cancer research. Its ability to inhibit phosphoinositide 3-kinase (PI3K) makes it a candidate for developing new anticancer drugs.

Medicine: In medicine, the compound's PI3K inhibitory activity suggests its potential use in treating various cancers. Its ability to modulate signaling pathways involved in cell growth and survival makes it a promising therapeutic agent.

Industry: In the industrial sector, this compound could be used in the development of new materials and chemicals. Its unique properties may be harnessed for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves the inhibition of PI3K. By binding to the PI3K enzyme, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This disruption leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective anticancer agent.

Molecular Targets and Pathways:

  • PI3K: The primary molecular target is phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR pathway.

  • AKT/mTOR Pathway: The inhibition of PI3K leads to the downregulation of the AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
4-Phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (Target) Thiazolo[5,4-b]pyridine Phenoxy, benzenesulfonamide ~500–550 (estimated)
(R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo[4,5-d]thiazolo[5,4-b]pyridine Methylamino, methylsulfonyl 521 (MH⁺)
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine Naphthamide ~450–480 (estimated)
4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Pyrazole p-Tolyl, pyridin-2-yl 426.5 (exact)
4-({(E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide Thiazole Chlorophenyl, cyanoethenyl ~490 (estimated)

Key Observations :

  • Sulfonamide linkage is conserved across analogs, but substituents on the benzene ring (e.g., phenoxy vs. naphthamide) modulate target specificity .

Key Insights :

  • The target compound’s thiazolo-pyridine core may engage kinase allosteric sites similarly to GK activators .
  • Phenoxy groups could enhance cytotoxicity compared to pyridin-2-yl analogs, as seen in pyrazole-sulfonamide hybrids .

Structure-Activity Relationships (SAR)

  • Thiazolo[5,4-b]pyridine Core : Critical for π-π interactions; methylation (e.g., 8-methyl in ) increases metabolic stability.
  • Sulfonamide Substituents: Phenoxy groups improve lipophilicity, while pyridin-2-yl analogs (e.g., ) enhance water solubility.

Physicochemical Properties

  • Melting Points : Thiazolo-pyridine derivatives typically melt above 200°C (e.g., 215–270°C for pyrazole-sulfonamides ).
  • Solubility: Sulfonamide groups confer moderate aqueous solubility, but phenoxy substituents may reduce it compared to pyridin-2-yl analogs .

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